

# "2-Hydroxy-4-(trifluoromethyl)benzoic acid" physicochemical properties

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## Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to **2-Hydroxy-4-(trifluoromethyl)benzoic Acid**: Physicochemical Properties, Analysis, and Applications

## Introduction

**2-Hydroxy-4-(trifluoromethyl)benzoic acid**, also known by its synonym 4-(Trifluoromethyl)salicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates a salicylic acid scaffold with a strongly electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group, imparts a unique combination of chemical reactivity and physicochemical properties. This compound is perhaps most widely recognized as the primary active metabolite of the antithrombotic drug Triflusal, where it is responsible for the therapeutic antiplatelet and anti-inflammatory effects.<sup>[1]</sup>

The presence of the trifluoromethyl group is a key feature, a common motif in modern pharmaceuticals designed to enhance metabolic stability, binding affinity, and lipophilicity.<sup>[2]</sup> Understanding the fundamental properties of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** is therefore crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry who utilize this molecule as a reference standard, a therapeutic agent, or a versatile synthetic building block. This guide provides a comprehensive overview of its core physicochemical characteristics, analytical methodologies, and key applications, grounded in authoritative scientific data.

## Part 1: Core Physicochemical and Molecular Properties

The distinct properties of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** arise from the interplay of its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl group. These properties dictate its behavior in both biological and chemical systems.

### Key Identifiers and Physical Properties

A summary of the essential identification and physicochemical data for **2-Hydroxy-4-(trifluoromethyl)benzoic acid** is presented below.

Property	Value	Source(s)
IUPAC Name	2-hydroxy-4-(trifluoromethyl)benzoic acid	[3]
Synonyms	4-(Trifluoromethyl)salicylic acid, 4-Tfmsa	[3]
CAS Registry Number	328-90-5	[4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub>	
Molecular Weight	206.12 g/mol	[3]
Appearance	Solid, white to light grey powder	[1][5]
Melting Point	177-178 °C	[1][4]
Boiling Point	286.4 °C (at 760 mmHg)	[1]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol)	[6][7]

### Structural and Electronic Characteristics

- **Acidity (pKa):** An experimental pKa value is not readily available in the literature. However, its acidity can be logically inferred. Salicylic acid (2-hydroxybenzoic acid) has a pKa of approximately 2.97 for its carboxylic acid group, which is significantly lower (more acidic) than benzoic acid (pKa  $\approx$  4.20) due to intramolecular hydrogen bonding.[8] The trifluoromethyl group at the para-position is a powerful electron-withdrawing group, which would further stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Conversely, this electron-withdrawal would decrease the acidity (increase the pKa) of the phenolic hydroxyl group compared to unsubstituted phenol.
- **Lipophilicity (LogP):** The calculated octanol-water partition coefficient (XLogP3) is 3.5.[1] This high value indicates significant lipophilicity, a direct consequence of the trifluoromethyl group. [2] This property is critical for its pharmacokinetic profile, influencing its ability to cross biological membranes and its distribution in the body.
- **Molecular Descriptors:** The molecule has a topological polar surface area (TPSA) of 57.5 Å<sup>2</sup>, two hydrogen bond donors (from the -OH and -COOH groups), and six hydrogen bond acceptors (the oxygen atoms and fluorine atoms).[1] These features are central to its interaction with biological targets like enzymes and receptors.

## Part 2: Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount in research and development. This section outlines the standard analytical techniques and expected results for **2-Hydroxy-4-(trifluoromethyl)benzoic acid**.

### Spectroscopic Profile

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, which will appear as a complex splitting pattern due to their unique electronic environments. The acidic protons of the carboxyl and hydroxyl groups will typically appear as broad singlets that may be exchangeable with D<sub>2</sub>O.

- $^{13}\text{C}$  NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will be in the downfield region ( $\sim 170$  ppm). The carbon atom of the  $-\text{CF}_3$  group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR: A single resonance is expected for the three equivalent fluorine atoms of the  $-\text{CF}_3$  group, providing a clear diagnostic peak.
- Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the compound is readily detected as the deprotonated molecule  $[\text{M}-\text{H}]^-$  at an  $m/z$  of approximately 205.0.<sup>[9]</sup> This is a common method for its quantification in biological matrices. The exact mass is 206.019079 g/mol, which can be used for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.<sup>[10]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include a broad O-H stretch for the hydrogen-bonded carboxylic acid (typically  $\sim 2500\text{--}3300\text{ cm}^{-1}$ ), a sharp C=O stretch for the carbonyl group ( $\sim 1700\text{ cm}^{-1}$ ), a distinct O-H stretch for the phenolic group ( $\sim 3300\text{--}3500\text{ cm}^{-1}$ ), and very strong C-F stretching bands in the region of  $\sim 1100\text{--}1300\text{ cm}^{-1}$ .

## Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

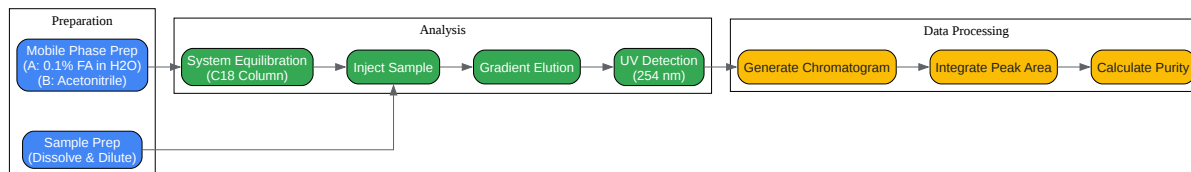
Reverse-phase HPLC is the standard method for assessing the purity of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** and for its quantification. The following protocol is a representative method adapted from procedures used for its analysis in biological fluids.<sup>[9]</sup>

### Experimental Protocol: HPLC Purity Analysis

- System Preparation:
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu\text{m}$  particle size).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 1.0 mL/min.

- Detection: UV detector at 254 nm.
- Column Temperature: 30 °C.
- Sample Preparation:
  - Accurately weigh ~5 mg of **2-Hydroxy-4-(trifluoromethyl)benzoic acid**.
  - Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution.
  - Further dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).
- Analysis:
  - Equilibrate the column with an initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.
  - Inject 10 µL of the prepared sample.
  - Run a gradient elution program, for example:
    - 0-10 min: Increase from 30% B to 95% B.
    - 10-12 min: Hold at 95% B.
    - 12-13 min: Return to 30% B.
    - 13-18 min: Re-equilibrate at 30% B.
  - Integrate the peak area to determine purity. The retention time will depend on the exact conditions and column used.

#### Workflow for HPLC Analysis



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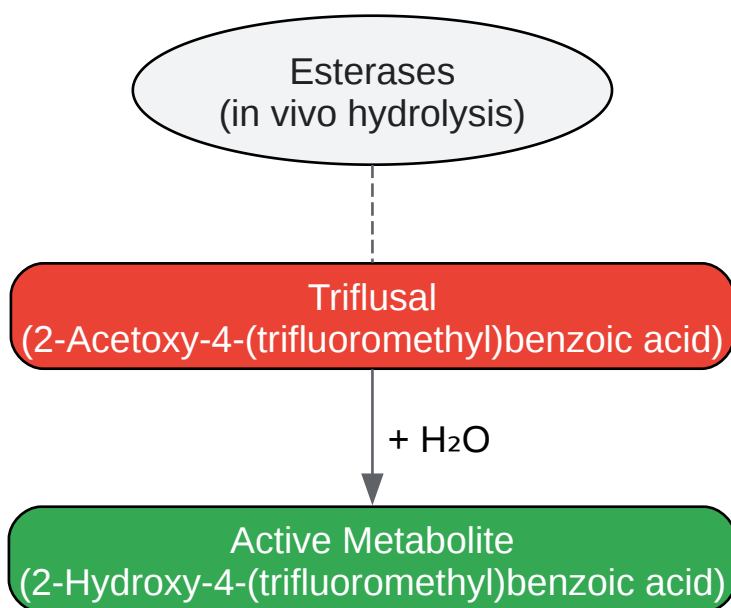
Caption: Workflow for purity analysis via HPLC.

## Part 3: Chemical Reactivity and Synthesis

### Metabolic Origin

**2-Hydroxy-4-(trifluoromethyl)benzoic acid** is the pharmacologically active form of the drug Triflusal. In the body, Triflusal undergoes rapid hydrolysis, primarily mediated by esterase enzymes, where its acetyl group is cleaved to yield the parent compound. This bioactivation is a critical step for its therapeutic effect.

Metabolic Conversion of Triflusal



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Caption: Bioactivation of Triflusal to its active metabolite.

## Synthetic Reactivity

The molecule's functional groups provide multiple handles for synthetic modification:

- Carboxylic Acid: Can undergo standard reactions such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation (e.g., with amines using coupling agents like DCC or EDC) to create derivatives.<sup>[11]</sup>
- Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its nucleophilicity allows it to be used in reactions like Williamson ether synthesis.
- Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing -COOH and -CF<sub>3</sub> groups. However, under forcing conditions, reactions may proceed, directed by the existing substituents.

## Part 4: Applications in Research and Drug Development

The utility of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** extends beyond its role as a drug metabolite.

- **Pharmaceutical and Medicinal Chemistry:** It serves as a crucial building block for synthesizing novel drug candidates. Its scaffold has been incorporated into molecules designed as antitubercular agents and selective SIRT5 inhibitors.[11][12] The trifluoromethyl group is often intentionally included in drug design to block metabolic pathways, modulate acidity, and enhance target binding through favorable interactions.[2]
- **Materials Science:** The rigid structure and potential for hydrogen bonding make it a candidate for developing functional materials. For example, it has been used to synthesize polyesters that self-assemble into crystalline structures and in the creation of smectic C liquid crystals.[11]

## Part 5: Safety and Handling

As a bioactive chemical, proper handling is essential to ensure laboratory safety.

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity	Acute Tox. 3 (Oral)	H301: Toxic if swallowed.[1]
Skin Irritation	Skin Irrit. 2	H315: Causes skin irritation.
Eye Damage	Eye Dam. 1	H318: Causes serious eye damage.
Environmental	Aquatic Chronic 3	H412: Harmful to aquatic life with long lasting effects.

Safe Handling Guidelines:

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [5][13]
- **Storage:** Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[5][6]



- **Spill & Disposal:** In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[\[13\]](#)
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention.[\[13\]](#)

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